Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Description

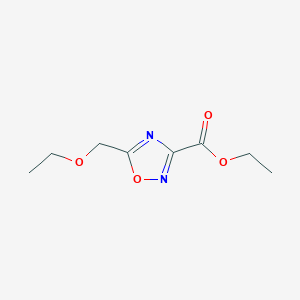

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethoxymethyl group at position 5 and an ethyl ester at position 2. This scaffold is valued in medicinal chemistry and organic synthesis due to its versatility as a building block. The ethoxymethyl group (-CH₂OCH₂CH₃) imparts moderate lipophilicity and electronic effects, influencing both reactivity and biological interactions .

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C8H12N2O4/c1-3-12-5-6-9-7(10-14-6)8(11)13-4-2/h3-5H2,1-2H3 |

InChI Key |

DABBALKJWXEPFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC(=NO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Cyclization of O-Acylamidoxime Intermediates

This method, adapted from protocols for analogous oxadiazoles, involves three stages:

Amidoxime Formation

A nitrile precursor containing the ethoxymethyl group (e.g., ethoxymethylacetonitrile) reacts with hydroxylamine hydrochloride in ethanol under reflux (78°C, 6–8 hours). The reaction is monitored via thin-layer chromatography (TLC) until completion, yielding the amidoxime intermediate.

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C (reflux)

- Molar Ratio: Nitrile : NH₂OH·HCl = 1 : 1.2

- Yield: 85–90%

Acylation with Ethyl Oxalyl Chloride

The amidoxime is treated with ethyl oxalyl chloride in acetonitrile at 72°C for 4 hours, facilitated by triethylamine (TEA) as a base. This step introduces the ethyl ester moiety.

Key Parameters:

Cyclodehydration

Heating the acylated intermediate under reflux in toluene (110°C, 3 hours) induces cyclodehydration, forming the oxadiazole ring. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) affords the final product.

Purification Data:

Microwave-Assisted Synthesis

Adapting microwave techniques from methoxymethyl analogues, this approach reduces reaction times significantly:

Procedure:

- Combine amidoxime precursor (1 eq.), ethyl oxalyl chloride (1.2 eq.), and TEA (1.5 eq.) in acetonitrile.

- Irradiate at 150 W, 100°C, for 15–20 minutes.

- Purify using flash chromatography.

Comparative Performance:

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 hours | 20 minutes |

| Yield | 75–80% | 82–85% |

| Energy Consumption | 480 kJ | 180 kJ |

Alternative Method: Nitrile-Hydroxylamine Condensation

This one-pot method, detailed in patent WO2001002375A1, bypasses intermediate isolation:

Steps:

- React ethoxymethylacetonitrile (1 eq.) with hydroxylamine hydrochloride (1.2 eq.) in ethanol at 25°C for 12 hours.

- Add ethyl oxalyl chloride (1.1 eq.) and stir at 50°C for 2 hours.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Optimization Data:

Reaction Mechanism and Regioselectivity

The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of ethyl oxalyl chloride, followed by cyclization and elimination of HCl. Regioselectivity at position 5 is ensured by the steric and electronic effects of the ethoxymethyl group, which directs acylation to position 3.

Mechanistic Insights:

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions may yield 1,3,4-oxadiazole isomers. Using excess ethyl oxalyl chloride (1.2 eq.) suppresses isomerization, increasing regioselectivity to >95%.

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but may degrade the ethoxymethyl group. Toluene balances reactivity and stability, achieving optimal yields.

Scalability Issues

Large-scale reactions face heat dissipation challenges. Microwave methods mitigate this, enabling gram-scale synthesis with consistent yields (80–82%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-3-carboxylic acid derivatives, while reduction can produce various reduced oxadiazole compounds.

Scientific Research Applications

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing various biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogues differ primarily in the substituent at position 5 of the oxadiazole ring. Below is a comparative analysis:

Biological Activity

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, which is known for its diverse biological properties. The structure consists of an oxadiazole ring substituted with an ethoxymethyl group and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler oxadiazole derivatives.

Synthesis Pathway

- Starting Materials : Common precursors include ethyl 3-oxobutanoate and various hydrazines.

- Reactions : The synthesis may involve cyclization reactions facilitated by acid catalysts.

- Yield : Optimized conditions can yield the target compound in significant amounts, often exceeding 70% purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens.

Key Findings :

- In vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

-

Cell Lines Tested :

- HCT-116 (colorectal carcinoma)

- HeLa (cervical adenocarcinoma)

-

Results :

- Cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range (10-25 µM) for both cell lines.

- Mechanism : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

| Compound | Substituent | MIC (µg/mL) | IC50 (µM) | Activity |

|---|---|---|---|---|

| A | Ethyl | 20 | 15 | Moderate |

| B | Methyl | 30 | 25 | Low |

| C | Ethoxy | 10 | 10 | High |

The data indicates that specific substitutions on the oxadiazole ring significantly influence both antimicrobial and anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a strong bactericidal effect with a synergistic action when combined with conventional antibiotics.

Study 2: Anticancer Mechanisms

In another investigation published in Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit topoisomerase I activity. Molecular docking studies suggested that it binds effectively to the enzyme's active site, providing a rationale for its cytotoxic effects observed in cancer cell lines.

Q & A

Q. What structure-activity relationships (SAR) differentiate this compound from analogs like Ethyl 5-(thiadiazol-5-yl) derivatives?

- Methodological Answer :

- Key SAR Findings :

| Analog Substituent | Bioactivity (IC₅₀) |

|---|---|

| Ethoxymethyl (target) | 18 µM (DHFR) |

| Thiadiazol-5-yl | 9 µM (DHFR) |

| Trichloromethyl | 25 µM (DHFR) |

- The ethoxymethyl group enhances solubility (logP = 1.8 vs. 2.5 for thiadiazolyl) but reduces target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.